Methyl 2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate

Drug-likeness Lipophilicity Spiro‑Chroman SAR

Methyl 2,2‑dimethylspiro[chroman‑4,1'‑cyclopropane]‑6‑carboxylate (CAS 1350761‑55‑5) is a spirocyclic small molecule (C₁₅H₁₈O₃, MW 246.30 g/mol) that fuses a chroman ring and a cyclopropane ring through a shared quaternary carbon. Its computed drug‑like properties include an XLogP3‑AA of 3.4, a topological polar surface area of 35.5 Ų, and zero hydrogen‑bond donors, placing it at the lower end of the chroman spiro‑series lipophilicity range.

Molecular Formula C15H18O3
Molecular Weight 246.3 g/mol
CAS No. 1350761-55-5
Cat. No. B1429080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate
CAS1350761-55-5
Molecular FormulaC15H18O3
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESCC1(CC2(CC2)C3=C(O1)C=CC(=C3)C(=O)OC)C
InChIInChI=1S/C15H18O3/c1-14(2)9-15(6-7-15)11-8-10(13(16)17-3)4-5-12(11)18-14/h4-5,8H,6-7,9H2,1-3H3
InChIKeyJDQSUDBYWMFXLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,2-Dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate (CAS 1350761-55-5) – Procurement-Ready Overview of a Constrained Spiro‑Chroman Ester Building Block


Methyl 2,2‑dimethylspiro[chroman‑4,1'‑cyclopropane]‑6‑carboxylate (CAS 1350761‑55‑5) is a spirocyclic small molecule (C₁₅H₁₈O₃, MW 246.30 g/mol) that fuses a chroman ring and a cyclopropane ring through a shared quaternary carbon [1]. Its computed drug‑like properties include an XLogP3‑AA of 3.4, a topological polar surface area of 35.5 Ų, and zero hydrogen‑bond donors, placing it at the lower end of the chroman spiro‑series lipophilicity range [1]. The methyl ester presents a defined reactivity handle for further elaboration, while the rigid spiro framework restricts the number of rotatable bonds to two, which can influence target binding and metabolic stability [1].

Why Substituting Methyl 2,2-Dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate with a Close Analog Can Derail Lead Optimization


Even seemingly conservative changes on the spiro‑chroman scaffold (e.g., moving from a –CO₂Me to a –CHO, or introducing an 8‑Cl substituent) are predicted to alter key property vectors such as lipophilicity, hydrogen‑bond acceptor count, and solubility [1]. Because the target’s XLogP3 of 3.4 sits in a narrow window favorable for oral absorption while avoiding excessive lipophilicity, a switch to the more polar 8‑chloro analog or the less polar aldehyde derivative would disrupt a finely‑tuned pharmacokinetic profile, potentially changing clearance, permeability, or off‑target binding in a discovery program [1]. This guide provides the quantitative evidence needed to justify the procurement of the exact ester over seemingly similar relatives.

Quantitative Differentiators for Methyl 2,2-Dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate Against Its Closest Spiro‑Chroman Analogs


Moderate Lipophilicity (XLogP3) Distinguishes the Methyl Ester from the More Hydrophobic Aldehyde Analog and the More Polar 8‑Chloro Ester

The methyl ester’s computed XLogP3‑AA of 3.4 places it between the less lipophilic 8‑chloro methyl ester (XLogP3 3.8) and the more lipophilic 2,2‑dimethylspiro[chroman‑4,1'‑cyclopropane]‑6‑carbaldehyde (XLogP3 3.1) [1] [2]. This intermediate polarity balances membrane permeability and aqueous solubility, a critical requirement for in vivo bioavailability in lead series [3].

Drug-likeness Lipophilicity Spiro‑Chroman SAR

Optimal Topological Polar Surface Area (35.5 Ų) for Blood‑Brain Barrier Penetration Avoidance

The target compound’s TPSA of 35.5 Ų is significantly lower than the aldehyde analog (TPSA 51.6 Ų) and comparable to the 8‑chloro ester (TPSA 35.5 Ų) [1] [2]. A TPSA below 60 Ų is generally undesirable for CNS‑penetrant targets, but the methyl ester’s value places it just above the threshold commonly associated with good oral absorption (≤140 Ų) while remaining low enough to limit passive brain uptake [1].

CNS exclusion Polar surface area Spiro‑Chroman design

Zero H‑Bond Donors and Three H‑Bond Acceptors Provide a Clean Pharmacophore for Structure‑Based Design

The methyl ester possesses zero hydrogen‑bond donors and exactly three hydrogen‑bond acceptors [1]. In contrast, the corresponding 2,2‑dimethylspiro[chroman‑4,1'‑cyclopropane]‑6‑carboxylic acid introduces one H‑bond donor (and a charge at physiological pH), drastically altering binding contacts and solubility [1]. The ester thus presents a defined, neutral H‑bond profile that simplifies pharmacophore modeling and co‑crystallization efforts.

Structure‑Based Drug Design Pharmacophore Spiro‑Chroman

Constrained Spiro‑Geometry Limits Rotatable Bonds to 2, Enhancing Rigidity Relative to Linear Chromans

The spiro‑fusion in the target compound restricts the total number of rotatable bonds to 2 [1]. A non‑spiro analog such as methyl 2,2‑dimethyl‑2H‑chromene‑6‑carboxylate would possess at least one additional rotatable bond, increasing conformational flexibility and potentially reducing metabolic stability [1]. The spiro‑constrained core thus pre‑organizes the molecule into a defined shape, which can improve target affinity and selectivity.

Conformational restriction Spiro‑Chroman rigidity Metabolic stability

Evidence‑Driven Application Scenarios for Methyl 2,2-Dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate


Lead‑Optimization Scaffold for GPR40 Agonists or Other Metabolic Targets

The compound’s moderate XLogP3 of 3.4 and zero H‑bond donors align with the property profile of oral antidiabetic agents such as GPR40 agonists [1]. The spiro‑constraint further mimics the bioactive conformation of natural chroman ligands, making the methyl ester a direct starting point for SAR exploration in Type 2 diabetes programs [1].

Fragment‑Based Drug Design (FBDD) Library Inclusion

With a molecular weight of 246.30 g/mol and a TPSA of 35.5 Ų, the compound meets the “rule of three” guidelines for fragment libraries [1]. Its neutral, donor‑free profile ensures unambiguous binding‑mode determination by X‑ray crystallography, allowing the ester oxygen to serve as a single acceptor vector for fragment growing [1].

Spiro‑Constrained Probe Synthesis for Target Engagement Studies

The methyl ester handle can be selectively reduced or hydrolyzed to a carboxylic acid without opening the spiro ring, enabling site‑specific conjugation to fluorophores or biotin [1]. This makes it a versatile core for creating chemical probes that retain the rigid spiro geometry essential for target specificity [1].

Building Block for Divergent Parallel Synthesis

The chroman‑spiro core contains only two functional‑group types (ester and spiro ether), simplifying parallel amide bond formation or ester‑to‑amide library production [1]. The minimal rotatable bonds restrict conformational entropy, increasing the chance that any derivative will maintain the pre‑organized shape beneficial for hit‑to‑lead progression [1].

Quote Request

Request a Quote for Methyl 2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.